[2,2'-Bithiophene]-3-carbonitrile
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Overview
Description
[2,2’-Bithiophene]-3-carbonitrile is an organic compound that belongs to the class of bithiophenes Bithiophenes are a type of heterocyclic compound consisting of two thiophene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-3-carbonitrile typically involves the cross-coupling of 2-halo thiophenes. One common method is the Stille coupling reaction, where 2,2’-bithiophene is synthesized by coupling 2-halothiophenes with organotin reagents . The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bithiophene]-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
[2,2’-Bithiophene]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other organic materials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism of action of [2,2’-Bithiophene]-3-carbonitrile involves its interaction with various molecular targets. In organic electronics, the compound acts as a semiconductor, facilitating charge transport through its conjugated system. In biological applications, it may interact with specific proteins or enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A closely related compound with similar electronic properties but lacking the nitrile group.
Thieno[3,2-b]thiophene: Another related compound used in organic electronics with a fused thiophene structure.
Uniqueness
The presence of the nitrile group in [2,2’-Bithiophene]-3-carbonitrile imparts unique electronic properties, making it more suitable for certain applications compared to its analogs. The nitrile group can also participate in additional chemical reactions, expanding its utility in synthetic chemistry.
Properties
CAS No. |
62494-21-7 |
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Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
2-thiophen-2-ylthiophene-3-carbonitrile |
InChI |
InChI=1S/C9H5NS2/c10-6-7-3-5-12-9(7)8-2-1-4-11-8/h1-5H |
InChI Key |
NDEFFBQZJIOZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CS2)C#N |
Origin of Product |
United States |
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